molecular formula C21H32O7 B1194843 Tinocordiside CAS No. 191613-38-4

Tinocordiside

Cat. No.: B1194843
CAS No.: 191613-38-4
M. Wt: 396.5 g/mol
InChI Key: NGDDYINPHJUBKI-NRFPHRDFSA-N
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Description

Tinocordiside is a bioactive compound isolated from the plant Tinospora cordifolia, commonly known as Guduchi or Giloy. This plant is widely used in traditional Ayurvedic medicine for its various therapeutic properties. This compound has gained attention due to its potential pharmacological activities, including immunomodulatory, anti-inflammatory, and antiviral effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tinocordiside involves the extraction of the compound from the stems of Tinospora cordifolia. The process typically includes the following steps:

    Extraction: The stems are dried and powdered, followed by extraction using solvents such as ethanol or methanol.

    Fractionation: The crude extract is subjected to fractionation using solvents of varying polarity to isolate different phytochemicals.

    Purification: The fractions containing this compound are further purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced extraction technologies, such as supercritical fluid extraction, can enhance the yield and purity of the compound. The process is optimized to ensure the efficient recovery of this compound while maintaining its bioactivity .

Chemical Reactions Analysis

Types of Reactions: Tinocordiside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products, which may exhibit distinct pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of derivatives with enhanced or modified activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can produce a range of substituted this compound compounds .

Scientific Research Applications

Mechanism of Action

Tinocordiside exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Tinocordiside is unique compared to other compounds isolated from Tinospora cordifolia due to its specific bioactivities. Similar compounds include:

    Berberine: Known for its antimicrobial and anti-inflammatory properties.

    Isocolumbin: Exhibits immunomodulatory and anticancer activities.

    Magnoflorine: Demonstrates neuroprotective and anti-inflammatory effects.

This compound stands out due to its broad-spectrum antiviral activity and its potential as a therapeutic agent against SARS-CoV-2 .

Properties

IUPAC Name

(1R,2R,8S)-1,5-dimethyl-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]tricyclo[4.4.0.02,7]dec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O7/c1-9-7-11(23)15-13-10(5-6-21(15,4)14(9)13)20(2,3)28-19-18(26)17(25)16(24)12(8-22)27-19/h7,10,12-19,22,24-26H,5-6,8H2,1-4H3/t10-,12+,13?,14?,15+,16+,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDDYINPHJUBKI-NRFPHRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2C3C1C2(CCC3C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@@H]2C3C1[C@]2(CC[C@@H]3C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940804
Record name 2-(6,8-Dimethyl-10-oxotricyclo[4.4.0.0~2,7~]dec-8-en-3-yl)propan-2-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191613-38-4
Record name Tinocordiside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191613384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6,8-Dimethyl-10-oxotricyclo[4.4.0.0~2,7~]dec-8-en-3-yl)propan-2-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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